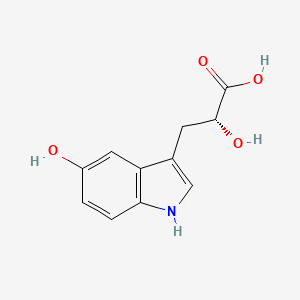
Hyrtioerectine C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hyrtioerectine C is a natural product found in Hyrtios erectus with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Alkaloids from Marine Sponge Research on Hyrtioerectine C primarily focuses on its cytotoxic properties. A study conducted on a Red Sea specimen of the marine sponge Hyrtios erectus identified Hyrtioerectine C as one of the new alkaloids present in the sponge. The study found that Hyrtioerectine C, along with Hyrtioerectines A and B, exhibited moderate cytotoxicity, indicating potential applications in cancer research. The structural elucidation of these compounds was based on comprehensive spectral data analysis, including various NMR techniques and high-resolution mass spectra (Youssef, 2005).
Marine Alkaloids with Bioactive Properties Further research into the bioactive compounds from the Red Sea Marine Sponge Hyrtios species led to the identification of new alkaloids, hyrtioerectines D–F. Although these compounds are different from Hyrtioerectine C, they share similar structural features, being part of the rare marine alkaloids where the indole and β-carboline fragments are linked. These studies highlight the diversity of bioactive compounds in marine sponges and their potential applications in developing new therapeutic agents. Hyrtioerectines D–F exhibited variable antimicrobial, free radical scavenging, and cancer growth inhibition activities, showcasing the therapeutic potential of compounds from the Hyrtioerectine family (Youssef et al., 2013).
Propiedades
Nombre del producto |
Hyrtioerectine C |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO4/c13-7-1-2-9-8(4-7)6(5-12-9)3-10(14)11(15)16/h1-2,4-5,10,12-14H,3H2,(H,15,16)/t10-/m1/s1 |
Clave InChI |
UFDRBNQJYZJRJV-SNVBAGLBSA-N |
SMILES isomérico |
C1=CC2=C(C=C1O)C(=CN2)C[C@H](C(=O)O)O |
SMILES canónico |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)O |
Sinónimos |
hyrtioerectine C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(hydroxymethyl)-4-methoxy-6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-2H-pyran-2-one](/img/structure/B1247101.png)

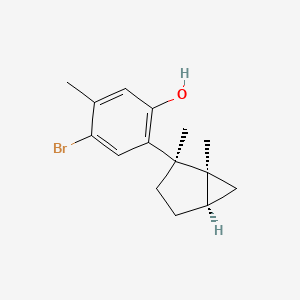

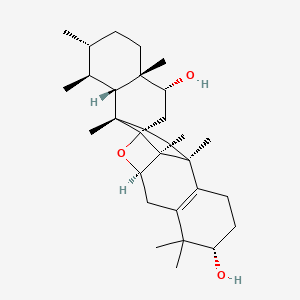
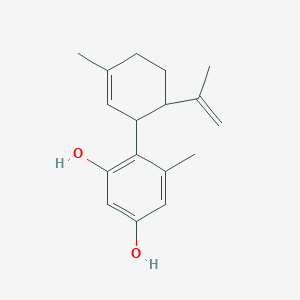
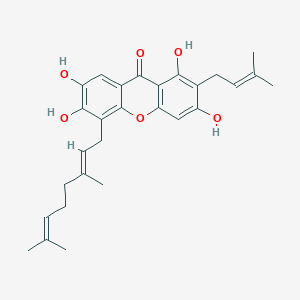
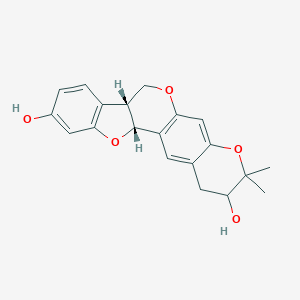


![(E)-3-(3,4-Dihydroxyphenyl)propenoic acid [(2R)-3-methyl-2,5-dihydro-5-oxofuran-2-yl]methyl ester](/img/structure/B1247117.png)
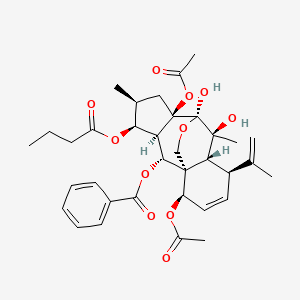
![(1S,2R)-2-[[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-oxomethyl]-1-cyclohexanecarboxylic acid](/img/structure/B1247122.png)
